Erythrosin(E)

概要

説明

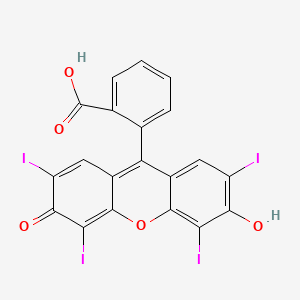

Erythrosin, also known as Red No. 3, is an organoiodine compound and a derivative of fluorone. It is primarily used as a pink dye for food coloring, biological staining, and other applications. The compound is the disodium salt of 2,4,5,7-tetraiodofluorescein and has a chemical formula of C20H6I4Na2O5 . Erythrosin is known for its vibrant color and is widely used in various industries.

準備方法

Synthetic Routes and Reaction Conditions: Erythrosin is synthesized through the iodination of fluoresceinThe reaction conditions typically include the use of iodine and an oxidizing agent in an acidic medium to facilitate the iodination process .

Industrial Production Methods: In industrial settings, erythrosin is produced by reacting fluorescein with iodine in the presence of an oxidizing agent such as sodium hypochlorite. The reaction is carried out in an acidic medium, usually hydrochloric acid, to ensure the complete iodination of the fluorescein molecule. The resulting erythrosin is then purified and dried to obtain the final product .

化学反応の分析

Types of Reactions: Erythrosin undergoes various chemical reactions, including:

Oxidation: Erythrosin can be oxidized to form different products depending on the reaction conditions.

Reduction: The compound can be reduced to remove iodine atoms, resulting in the formation of deiodinated derivatives.

Substitution: Erythrosin can undergo substitution reactions where iodine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products Formed:

Oxidation: Oxidized derivatives of erythrosin.

Reduction: Deiodinated derivatives.

Substitution: Substituted erythrosin compounds with different functional groups.

科学的研究の応用

Erythrosin has a wide range of scientific research applications, including:

作用機序

Erythrosin exerts its effects through its ability to absorb visible light and generate reactive oxygen species. The compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen, resulting in the formation of singlet oxygen. This reactive oxygen species can then interact with various biological molecules, leading to cellular damage and death. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids .

類似化合物との比較

Erythrosin is unique among similar compounds due to its high iodine content and its specific applications. Similar compounds include:

Eosin Y: A tetrabromofluorescein dye used in biological staining and photodynamic therapy.

Fluorescein: A non-iodinated derivative used as a fluorescent tracer in various applications.

Erythrosin stands out due to its vibrant color, high photostability, and specific uses in food coloring and medical applications .

生物活性

Erythrosin (E), also known as E127, is a synthetic red dye commonly used in food and pharmaceutical products. Its biological activity has been the subject of various studies, focusing on its toxicological effects, potential therapeutic applications, and mechanisms of action. This article synthesizes findings from diverse research to provide a comprehensive overview of the biological activity of erythrosin.

1. Toxicological Profile

Erythrosin has been investigated for its toxic effects on various biological systems, particularly in cell cultures and animal models.

1.1 In Vitro Studies

A study on Chinese hamster ovary (CHO) cells exposed to erythrosin revealed significant oxidative stress parameters. The results indicated that erythrosin exposure led to a decrease in intracellular glutathione (GSH) levels, suggesting a potential toxic effect. Specifically, GSH levels were measured at 52.35 nM GSH/mg protein for erythrosin-treated cells compared to 14.59 nM for controls . Additionally, no significant changes were observed in malondialdehyde (MDA) levels or catalase (CAT) activity between erythrosin-treated and control cells, indicating that while oxidative stress was present, it did not lead to overt cellular damage in this context.

1.2 Embryotoxicity in Zebrafish

Research examining the effects of erythrosin on zebrafish embryos demonstrated embryotoxicity in a dose-dependent manner. At a concentration of 0.05%, erythrosin reduced survival rates significantly over time, with only 50% survival by 120 hours post-fertilization (hpf). Moreover, higher concentrations caused notable delays in hatching and increased instances of yolk edema . These findings highlight erythrosin's potential developmental toxicity.

2. Antimicrobial Activity

Erythrosin has been identified as a potential photosensitizer for antimicrobial applications, particularly against oral bacteria.

2.1 Photodynamic Therapy

A study evaluated the efficacy of erythrosin as a photosensitizer against Streptococcus mutans biofilms. Results showed that erythrosin was significantly more effective than other photosensitizers like methylene blue and photofrin in killing biofilm bacteria, especially as biofilm age increased . The effectiveness was quantified with statistical significance (P < 0.01), suggesting that erythrosin could be utilized in photodynamic therapy for dental applications.

The mechanisms behind the biological activities of erythrosin involve its interaction with cellular components and its ability to generate reactive oxygen species (ROS) upon light activation.

3.1 Oxidative Stress Induction

Erythrosin's capacity to induce oxidative stress is central to its toxicological profile. The reduction in GSH levels in CHO cells indicates that erythrosin can disrupt antioxidant defenses, leading to increased susceptibility to oxidative damage . This mechanism is crucial for understanding both its toxic effects and its potential therapeutic applications when used as a photosensitizer.

3.2 Thyroid Effects

Long-term studies on gerbils indicated that dietary administration of erythrosin resulted in thyroid follicle enlargement and other thyroid-related changes at higher doses . These findings suggest that erythrosin may have endocrine-disrupting properties, warranting caution regarding its use in food products.

4. Summary of Findings

The following table summarizes key findings related to the biological activity of erythrosin:

特性

IUPAC Name |

2-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8I4O5/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25/h1-6,25H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAINPTZBIXYTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)O)I)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8I4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203272 | |

| Record name | 2,4,5,7-Tetraiodofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-25-4 | |

| Record name | 2-(6-Hydroxy-2,4,5,7-tetraiodo-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrosin(E) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5,7-Tetraiodofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。